molecular formula C29H52N2O4Si2 B14682613 Corticosterone, MO-TMS CAS No. 32206-60-3

Corticosterone, MO-TMS

Cat. No.: B14682613
CAS No.: 32206-60-3
M. Wt: 548.9 g/mol
InChI Key: FFEVUTYFVPQKAH-VYVBYCIVSA-N
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Description

Corticosterone, MO-TMS, is a derivative of corticosterone, a steroid hormone produced in the adrenal cortex. It is often used in gas chromatography-mass spectrometry (GC-MS) for the analysis of steroids in biological fluids. The compound is formed by derivatizing corticosterone with O-methyloxime (MO) and trimethylsilyl (TMS) groups, which enhances its volatility and stability for analytical purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of corticosterone, MO-TMS, involves the derivatization of corticosterone. The process typically includes the following steps:

    Extraction: Corticosterone is extracted from biological samples using solid-phase extraction techniques.

    Derivatization: The extracted corticosterone is reacted with O-methyloxime (MO) to form the O-methyloxime derivative. .

Industrial Production Methods

While the industrial production of this compound, is not extensively documented, the process generally follows similar steps as the laboratory preparation, with scaling up of the extraction and derivatization processes to handle larger volumes of biological samples.

Chemical Reactions Analysis

Types of Reactions

Corticosterone, MO-TMS, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be analyzed using GC-MS .

Scientific Research Applications

Corticosterone, MO-TMS, has a wide range of applications in scientific research:

Mechanism of Action

Corticosterone, MO-TMS, exerts its effects by interacting with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Corticosterone, MO-TMS, is unique due to its enhanced volatility and stability, making it particularly suitable for GC-MS analysis. This distinguishes it from other corticosterone derivatives that may not be as amenable to this analytical technique .

Properties

CAS No.

32206-60-3

Molecular Formula

C29H52N2O4Si2

Molecular Weight

548.9 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-N-methoxy-17-[N-methoxy-C-(trimethylsilyloxymethyl)carbonimidoyl]-10,13-dimethyl-11-trimethylsilyloxy-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-imine

InChI

InChI=1S/C29H52N2O4Si2/c1-28-16-15-21(30-32-3)17-20(28)11-12-22-23-13-14-24(25(31-33-4)19-34-36(5,6)7)29(23,2)18-26(27(22)28)35-37(8,9)10/h17,22-24,26-27H,11-16,18-19H2,1-10H3/t22-,23-,24+,26?,27+,28-,29-/m0/s1

InChI Key

FFEVUTYFVPQKAH-VYVBYCIVSA-N

Isomeric SMILES

C[C@]12CCC(=NOC)C=C1CC[C@@H]3[C@@H]2C(C[C@]4([C@H]3CC[C@@H]4C(=NOC)CO[Si](C)(C)C)C)O[Si](C)(C)C

Canonical SMILES

CC12CCC(=NOC)C=C1CCC3C2C(CC4(C3CCC4C(=NOC)CO[Si](C)(C)C)C)O[Si](C)(C)C

Origin of Product

United States

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